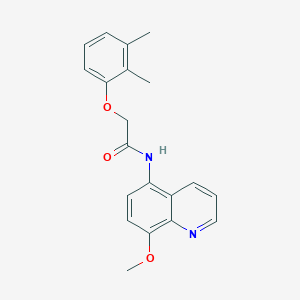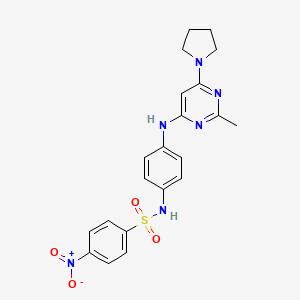![molecular formula C23H29FN2O3S B11337678 N-(4-butylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337678.png)
N-(4-butylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide, often referred to as FBCN, is a synthetic organic compound. Its chemical structure consists of a piperidine ring with a butylphenyl group and a sulfonylbenzyl moiety attached. Let’s explore its preparation methods, chemical properties, and applications.
Vorbereitungsmethoden
a. Synthetic Routes: FBCN can be synthesized through various routes. One common approach involves the reaction of 4-fluorobenzyl cyanide with 4-butylphenylamine. The cyano group in the cyanide reacts with the amine, leading to the formation of the desired compound.
b. Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. Temperature, pressure, and stoichiometry play crucial roles in achieving high yields.
c. Industrial Production: While FBCN is not produced on an industrial scale, its synthesis can be scaled up for research purposes or specialized applications.
Analyse Chemischer Reaktionen
a. Reactivity: FBCN undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Reduction Reactions: Reduction of the cyano group to an amine can yield different derivatives.
Oxidation Reactions: Oxidation of the sulfone group may lead to new functionalities.
Nucleophiles: Amines, thiols, or other nucleophiles can react with FBCN.
Reduction Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation.
c. Major Products: The major products depend on the specific reaction conditions. Examples include amine derivatives, sulfonyl-substituted compounds, and piperidine analogs.
Wissenschaftliche Forschungsanwendungen
FBCN finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates.
Biological Studies: Researchers explore its interactions with enzymes, receptors, and cellular pathways.
Materials Science: FBCN derivatives could be useful in designing functional materials.
Wirkmechanismus
The exact mechanism of FBCN’s effects remains an active area of research. It likely involves interactions with specific protein targets or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
FBCN’s uniqueness lies in its combination of steric hindrance (due to the bulky substituents) and its sulfonyl group, which imparts reactivity. Similar compounds include other piperidine derivatives and sulfonyl-substituted molecules.
Eigenschaften
Molekularformel |
C23H29FN2O3S |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN2O3S/c1-2-3-4-18-7-11-22(12-8-18)25-23(27)20-13-15-26(16-14-20)30(28,29)17-19-5-9-21(24)10-6-19/h5-12,20H,2-4,13-17H2,1H3,(H,25,27) |
InChI-Schlüssel |
XTPDKLPPQNUPQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Fluorophenyl)(4-{2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11337606.png)
![4-[(2-fluorobenzyl)sulfanyl]-1-(3-methoxypropyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337609.png)
![1-cyclohexyl-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337610.png)
![2-[(3,5-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337616.png)

![4-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337629.png)
![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11337640.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11337650.png)
![Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337658.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11337680.png)
![5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11337695.png)
![1-Methyl-5-[2-(thiophen-2-YL)pyrrolidine-1-carbonyl]-1H-pyrazole](/img/structure/B11337696.png)
